PHD2 Inhibition Potency vs. Clinical-Stage Inhibitor IOX2
The target compound demonstrates significantly higher potency for PHD2 inhibition compared to the widely used reference inhibitor IOX2. This superior in vitro affinity suggests a potential for a lower efficacious dose in cellular models of HIF stabilization. The data were obtained from curated bioactivity databases [1][2].
| Evidence Dimension | PHD2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.60 nM |
| Comparator Or Baseline | IOX2: IC50 = 22 nM |
| Quantified Difference | Approximately 13.75-fold more potent |
| Conditions | Inhibition of FLAG-tagged PHD2 expressed in baculovirus-infected insect sf9 cells, using a biotinylated peptide substrate. |
Why This Matters
For procurement decisions, this 13.75-fold potency advantage means less compound is required to achieve equivalent target engagement in vitro, reducing cost per data point and potentially minimizing off-target effects linked to high concentrations.
- [1] BindingDB Entry for BDBM50385793. Ki Summary for Prolyl hydroxylase EGLN1 (PHD2). View Source
- [2] Murray, J.K.; Balan, C.; Allgeier, A.M.; et al. Dipeptidyl-quinolone derivatives inhibit hypoxia inducible factor-1α prolyl hydroxylase 1, 2, and 3 with sub-micromolar potency. Bioorg. Med. Chem. Lett. 2010, 20, 2910-2913. (IOX2 IC50 data) View Source
